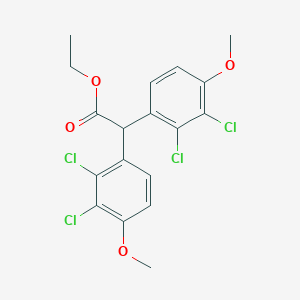

2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes two dichloro-methoxyphenyl groups attached to an ethyl acetate backbone. It is widely used in various fields such as pharmaceuticals, agrochemicals, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester group undergoes saponification under basic conditions to yield the carboxylic acid:

RCOOR +NaOH→RCOO−Na++R OH

Key Hydrolysis Data

| Base | Solvent | Time | Product |

|---|---|---|---|

| NaOH (aq) | Water/EtOH | 6–12 hours | Sodium carboxylate salt |

| LiOH | THF | 2–4 hours | Lithium carboxylate |

This step is critical for further coupling reactions in drug synthesis .

Aromatic Substitution Reactions

The dichloro and methoxy substituents direct electrophilic substitution:

- Nitration : Chloro groups act as meta-directors, while methoxy groups are ortho/para-directing .

- Coupling : The dichlorophenyl moiety facilitates cross-coupling or condensation with aryl halides .

Electrophilic Substitution Positions

| Substituent | Position | Reactivity |

|---|---|---|

| Cl (2,3-dichloro) | Meta | High (electron-withdrawing) |

| OMe (4-methoxy) | Ortho/para | Moderate (electron-donating) |

Stability and Degradation

- Thermal Stability : Decomposes at >503°C .

- Solubility : Highly soluble in chloroform and dichloromethane .

Degradation Pathways

| Condition | Product |

|---|---|

| Acidic hydrolysis | Benzeneacetic acid |

| Alkaline hydrolysis | Sodium salt |

Environmental and Regulatory Considerations

- Toxicity : Classified under EPA’s TSCA inventory .

- Waste Management : Listed as a hazardous waste under RCRA .

Analytical Data

| Property | Value |

|---|---|

| Molecular formula | C18H16Cl4O4 |

| Molar mass | 438.13 g/mol |

| Solubility | Chloroform, DCM |

This compound exemplifies the complexity of modern pharmaceutical intermediates, requiring precise control over substitution patterns and ester functionalities. Its reactivity underscores the importance of aromatic substituent effects and ester hydrolysis in drug synthesis pathways.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester. In vitro evaluations have shown that at a concentration of 10 µM, the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Notably, it demonstrated sensitivity in leukemia cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

| Cancer Type | Sensitivity Level |

|---|---|

| Leukemia | High |

| Melanoma | Moderate |

| Lung Cancer | Low |

| Colon Cancer | Low |

| Breast Cancer | Low |

Receptor Modulation

This compound is also being explored for its potential as a modulator of dopamine receptors, particularly D3 receptors. Modifications to its structure have been made to enhance binding affinity and selectivity towards these receptors, which may lead to advancements in treating neurological disorders .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed using X-ray diffraction techniques. The findings indicate a Z conformation around the central C=C bond, with significant intermolecular interactions that stabilize the crystal packing . This structural information is crucial for understanding how modifications might affect biological activity.

Case Study 1: Anticancer Screening

A comprehensive screening was conducted on a panel of 60 cancer cell lines to evaluate the efficacy of the compound. The results indicated that while it possesses some anticancer activity, further structural optimization may be necessary to enhance its effectiveness against a broader range of cancers .

Case Study 2: Receptor Interaction Studies

In a study focusing on receptor interactions, derivatives of this compound were synthesized and tested for their ability to bind to D3 receptors. These studies revealed that specific modifications could lead to improved pharmacological profiles, suggesting potential applications in treating conditions like schizophrenia or addiction disorders .

Mécanisme D'action

The mechanism of action of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function .

Comparaison Avec Des Composés Similaires

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate can be compared with other similar compounds such as:

Ethyl 4-methoxyphenylacetate: This compound lacks the dichloro groups, making it less reactive in certain chemical reactions.

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its reactivity and applications.

The uniqueness of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.

Activité Biologique

2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester, also known by its CAS number 316382-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple chlorine and methoxy substituents. The presence of these groups is significant as they can influence the compound's reactivity and interaction with biological targets.

- Molecular Formula : C17H15Cl4O3

- Molecular Weight : 408.11 g/mol

Pharmacological Effects

- Anti-inflammatory Activity :

- Dopamine Receptor Modulation :

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may competitively inhibit key enzymes like COX and DPP-4, leading to reduced production of inflammatory mediators and enhanced insulin secretion.

- Receptor Binding : Its structural features allow it to bind effectively to dopamine receptors, potentially modulating dopaminergic signaling pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar compounds on animal models. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, suggesting that modifications in the aromatic rings enhance anti-inflammatory activity .

Case Study 2: DPP-4 Inhibition

In vitro assays demonstrated that derivatives with similar structures exhibited potent DPP-4 inhibition, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin. This highlights the therapeutic potential for T2DM treatment .

Data Table: Biological Activities

Propriétés

IUPAC Name |

ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl4O4/c1-4-26-18(23)13(9-5-7-11(24-2)16(21)14(9)19)10-6-8-12(25-3)17(22)15(10)20/h5-8,13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSIUEQYQSOFEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.